Withanone

Vue d'ensemble

Description

Withanone is a natural product found in Discopodium penninervium, Physalis philadelphica, and Withania somnifera . It is a major chemical ingredient extracted from various parts of Ashwagandha .

Synthesis Analysis

The synthesis of Withanone involves the use of phytochemicals such as Anaferine, Somniferine, Stigmasterol, Withaferin A, Withanolide- A, G, M . The green synthesis of Withanone involves the use of silver nanoparticles with root extract of Withania somnifera .Molecular Structure Analysis

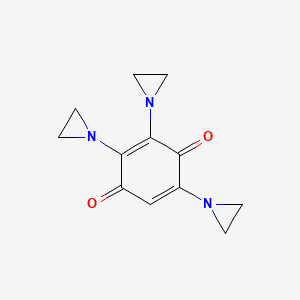

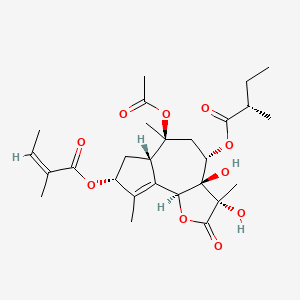

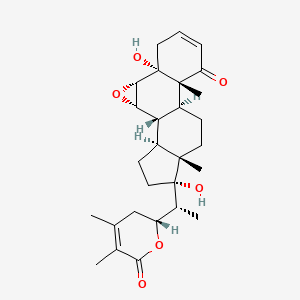

Withanone has a molecular formula of C28H38O6 and a molecular weight of 470.6 g/mol . Its IUPAC name is (1S,2S,4S,5R,10R,11S,14S,15S,18S)-15-[(1R)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5,15-dihydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one .Chemical Reactions Analysis

Withanone has been found to possess higher binding affinity toward the active site of Penicillin- Binding Protein 4 (PBP4) as compared to the Ampicillin reference molecule . It has also been reported to inhibit the interaction between ACE2 and RBD in a dose-dependent manner .Physical And Chemical Properties Analysis

Withanone is a powder with a molecular weight of 470.6 g/mol . It is stable under normal conditions and should be stored at -20°C for 3 years or at 4°C for 2 years .Applications De Recherche Scientifique

Traditional Medicine

Withanone is a key constituent of Withania somnifera , also known as Ashwagandha, a medicinal plant native to India . This plant is used globally to manage various ailments, and it has been reported that at least 62 crucial and 48 inferior primary and secondary metabolites are present in the W. somnifera leaves .

Neurological Applications

Research conducted at the University of Texas Health Science Center showed that Withania somnifera extract, which contains Withanone, slows down the brain by reducing neuron excitability and inhibiting nerve transmission . This is closely related to the primary inhibitor Gama-Aminobutyric acid (a neurotransmitter) .

Drug Permeability

A study revealed that Withanone and Withaferin-A, both withanolides, have different permeabilities across the cell membrane . Withaferin-A could proficiently traverse through the model membrane, while Withanone showed weak permeability . This information is crucial for predicting the bioavailability of natural drug compounds in the drug development process .

Antiviral Applications

Based on findings from relevant studies, Withanone and other phytochemicals from Withania somnifera could be promising agents for antiviral prophylactic and clinical care . It’s revealed that its phytoconstituents firmly bind to SARS-CoV-2 S glycoproteins, two main viral proteases, and host ACE2 receptor to put forth significant antiviral activity .

Anticancer Applications

Withanone is emerging as a potential anticancer agent . Understanding its molecular mechanisms through experimental and computational evidence can help in the development of new therapeutic strategies .

Pharmacological Advances

The whole shrub parts of Withania somnifera, which contain Withanone, possess various medicinal activities such as anti-leukotriene, antineoplastic, analgesic, anti-oxidant, immunostimulatory, and rejuvenating properties . These properties are mainly observed by in vitro demonstration .

Mécanisme D'action

Target of Action

Withanone, a bioactive constituent of Withania somnifera, primarily targets the N-methyl-D-aspartate (NMDA) receptors in neuron-like cells . These receptors are major excitotoxic receptors distributed throughout the cerebral cortex and hippocampus . They play a vital role in neural development, synaptic plasticity, transmission, learning, and memory .

Mode of Action

Withanone interacts with its targets by affording protection against NMDA-induced excitotoxicity . This is achieved by pre-treating cells with various doses of Withanone before exposing them to NMDA . The compound’s interaction with its targets results in significant changes, including the attenuation of intracellular calcium accumulation, reactive oxygen species generation, loss of mitochondrial membrane potential, and alteration of the Bax/Bcl-2 ratio .

Biochemical Pathways

Withanone affects several biochemical pathways. It attenuates the NMDA-induced increase in intracellular calcium levels, reactive oxygen species (ROS) generation, loss of mitochondrial membrane potential, crashing of Bax/Bcl-2 ratio, release of cytochrome c, increased caspase expression, induction of lipid peroxidation as measured by malondialdehyde levels, and cleavage of poly (ADP-ribose) polymerase-1 (Parp-1), which is indicative of DNA damage . These effects suggest that Withanone may serve as a potential neuroprotective agent .

Pharmacokinetics

It is known that withanone has a strong binding affinity to its targets, which may influence its bioavailability .

Result of Action

The molecular and cellular effects of Withanone’s action include the attenuation of NMDA-induced cell death by reducing intracellular calcium levels, attenuating mitochondrial membrane potential, normalizing caspase levels, and DNA repair . These results suggest that Withanone may serve as a potential neuroprotective agent .

Action Environment

The action, efficacy, and stability of Withanone can be influenced by various environmental factors. For instance, in vitro studies have shown that the compound’s activity can be modulated by controlling environmental conditions like different tissue culture techniques, altered media compositions, and the use of elicitors

Orientations Futures

Withanone holds an important place among various anticancer medicinal plants . It is essential to further screen and investigate different formulations for anticancer therapy in vitro as well as in vivo in combination with established chemotherapy . It also shows potential as a potent inhibitor of SARS-CoV-2 coronavirus entry into the host cells .

Propriétés

IUPAC Name |

(1S,2S,4S,5R,10R,11S,14S,15S,18S)-15-[(1R)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5,15-dihydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O6/c1-14-13-19(33-24(30)15(14)2)16(3)27(31)12-9-17-21-18(8-11-25(17,27)4)26(5)20(29)7-6-10-28(26,32)23-22(21)34-23/h6-7,16-19,21-23,31-32H,8-13H2,1-5H3/t16-,17+,18+,19-,21+,22+,23+,25+,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZIYUIDUNHZRG-PCTWTJKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2(CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40950237 | |

| Record name | Withanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Withanone | |

CAS RN |

27570-38-3 | |

| Record name | Withanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027570383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Withanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WITHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY036XA633 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Withanone and where is it found?

A1: Withanone is a naturally occurring steroidal lactone, primarily found in the leaves of Withania somnifera (Ashwagandha), a medicinal herb widely used in Ayurveda. [, , , ]

Q2: How does Withanone exert its anticancer effects?

A2: Withanone exhibits anticancer activity through multiple mechanisms:

- Induction of Reactive Oxygen Species (ROS): Withanone triggers ROS signaling, leading to selective cancer cell death. [, ]

- Targeting TPX2-Aurora A Complex: It disrupts the TPX2-Aurora A complex, essential for mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells. []

- Inhibition of Cell Migration and Invasion: Withanone downregulates proteins involved in cancer cell migration and invasion, such as hnRNP-K, VEGF, and metalloproteases. []

- Induction of Senescence: Withanone, in combination with Cucurbitacin B (CucWi-N), induces cellular senescence in cancer cells by modulating various cell cycle regulatory proteins. []

- Disrupting β-tubulin: Withanone covalently binds to cysteine-303 of β-tubulin, leading to microtubule disruption and cell cycle arrest in breast cancer cells. []

Q3: How does Withanone compare to Withaferin A in terms of anticancer activity and toxicity?

A3: While both Withanone and Withaferin A exhibit anticancer properties, they differ in their potency and toxicity profiles.

- Potency: Withaferin A generally demonstrates stronger cytotoxicity than Withanone. [, ]

- Selectivity: Withanone shows greater selectivity towards cancer cells, sparing normal cells. In contrast, Withaferin A displays cytotoxicity towards both normal and cancer cells. [, ]

Q4: What is the molecular formula and weight of Withanone?

A4: The molecular formula of Withanone is C28H36O6, and its molecular weight is 472.58 g/mol. []

Q5: Are there any spectroscopic data available for Withanone?

A5: Yes, structural characterization of Withanone has been carried out using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, COSY, HMBC, and HRMS. []

Q6: How does Withanone impact the serotonin system in the context of stress and depression?

A6: Withanone exhibits anti-stress and potential antidepressant-like effects by interacting with the serotonin system:

- Scavenging ROS: Withanone scavenges ROS in Caenorhabditis elegans, mitigating oxidative stress associated with depression. []

- Modulating Serotonin Receptors and Transporter: Withanone upregulates the expression of serotonin receptor genes (ser-1, ser-4, ser-7) and the serotonin transporter gene (mod-5). []

- Binding to Serotonin System Components: In silico studies revealed high binding affinities of Withanone to serotonin receptors (Ser-1, Ser-4, Ser-7) and the serotonin transporter (Mod-5). []

Q7: What is the potential of Withanone in treating SARS-CoV-2 infection?

A7: Withanone has shown promising potential against SARS-CoV-2 through various mechanisms:

- Disrupting ACE2-RBD Interaction: Withanone effectively binds to the interface of the ACE2-RBD complex, destabilizing it and potentially inhibiting viral entry into host cells. [, , ]

- Targeting TMPRSS2: Computational studies predict that Withanone can interact with and potentially inhibit TMPRSS2, another key host cell receptor for SARS-CoV-2 entry. []

- Inhibiting Mpro Activity: Withanone demonstrates the ability to bind to the substrate-binding pocket of SARS-CoV-2 Mpro and potentially inhibit its enzymatic activity, crucial for viral replication. []

Q8: How does the chemical structure of Withanone influence its biological activity?

A8: Subtle differences in the chemical structure of withanolides can significantly influence their biological activities.

- Epoxy ring position: The presence of a C5,C6-epoxy ring in Withaferin A contributes to its strong interaction with β-tubulin, leading to greater cytotoxicity compared to Withanone, which has a C6,C7-epoxy ring. [, ]

- A-ring enone: The A-ring enone in Withaferin A is highly reactive with cysteine residues, facilitating covalent binding to proteins like β-tubulin. This reactive group is absent in Withanone and Withanolide A, explaining their weaker effects. []

Q9: How can Withanone content be enhanced in Ashwagandha cultivation?

A9: Various strategies can be employed to enhance Withanone content in Ashwagandha:

- Hydroponic Cultivation: Manipulating light conditions during hydroponic cultivation can significantly increase the Withanone/Withaferin A ratio in Ashwagandha leaves. []

- Organic Farming with Vermicompost: Cultivating Ashwagandha with Vermicompost (Vcom) as an organic fertilizer can enhance leaf and root biomass, promote earlier flowering and fruiting, and increase the content of active withanolides, including Withanone. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.